molecular formula C18H13N B145734 2-Aminochrysene CAS No. 789-47-9

2-Aminochrysene

Cat. No. B145734
CAS RN: 789-47-9
M. Wt: 243.3 g/mol
InChI Key: KSDIHKMNSYWRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminochrysene is a chemical compound with the formula C18H13N . It is also known by other names such as 2-Chrysenamine and chrysene-2-amine .


Molecular Structure Analysis

The molecular structure of 2-Aminochrysene consists of 18 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The IUPAC Standard InChIKey for 2-Aminochrysene is KSDIHKMNSYWRFB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Aminochrysene has a molecular weight of 243.3025 . The CAS Registry Number for 2-Aminochrysene is 789-47-9 .

Scientific Research Applications

1. Fluorescence Quenching Studies

2-Aminochrysene (2-AC) has been utilized in studies exploring fluorescence quenching. Sarpal and Dogra (1995) investigated the fluorescence quenching of 2-AC by bromide and iodide ions in the presence of cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) detergents. They found that 2-AC showed distinct quenching behaviors, revealing insights into the interactions between these ions and micelles (Sarpal & Dogra, 1995).

2. DNA Adduct Formation Studies

Delclos et al. (1987) focused on the interaction of N-hydroxy-6-aminochrysene with DNA, identifying major DNA adducts formed from this compound. This study provides valuable information on the metabolic activation pathways and potential carcinogenic effects of aminochrysene derivatives (Delclos et al., 1987).

3. Exploring Photophysical Properties

Mishra and Dogra (1983) investigated the excited state prototropism of 6-aminochrysene, providing data on its absorption and fluorescence spectra in various solvents. This research contributes to the understanding of the photophysical properties of chrysene derivatives (Mishra & Dogra, 1983).

4. Analysis of Carcinogenic Potential

Lambelin et al. (1975) examined the carcinogenicity of 6-aminochrysene in mice, providing crucial insights into its potential as a carcinogenic agent. This study is significant for understanding the health impacts of exposure to aminochrysenes (Lambelin et al., 1975).

Safety And Hazards

When handling 2-Aminochrysene, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. It’s also crucial to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

chrysen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIHKMNSYWRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60229371
Record name 2-Aminochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminochrysene

CAS RN

789-47-9
Record name 2-Chrysenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=789-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminochrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminochrysene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chrysene-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S00XF35AE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Aminochrysene
Reactant of Route 2
2-Aminochrysene
Reactant of Route 3
Reactant of Route 3
2-Aminochrysene
Reactant of Route 4
2-Aminochrysene
Reactant of Route 5
Reactant of Route 5
2-Aminochrysene
Reactant of Route 6
2-Aminochrysene

Citations

For This Compound
96
Citations
RV Rao, M Krishnamurthy, SK Dogra - 1986 - nopr.niscpr.res.in
… Proton-induced fluorescence quenching of 2-aminochrysene in acid solutions is discussed. … Materials and Methods 2-Aminochrysene (ChNH 2;K & K Inc) was purified by repeated …
Number of citations: 0 nopr.niscpr.res.in
FS Catterall, MM Coombs, C Ioannides… - … /Genetic Toxicology and …, 2001 - Elsevier
… Also their mutagenicity was compared with that of 5-aminochrysene (5a) as the analogue with an aromatic D-ring, together with the known potent isomeric mutagen 2-aminochrysene (6…
Number of citations: 7 www.sciencedirect.com
T Marczylo, C Ioannides - Mutagenesis, 1994 - academic.oup.com
… The cytosolic activation system could also convert 2-aminochrysene to mutagens but not 2- and 6-methylchrysene. Human hepatic cytosol could convert 6-aminochrysene and 2-…
Number of citations: 13 academic.oup.com
RS Sarpal, SK Dogra - Journal of Photochemistry and Photobiology A …, 1995 - Elsevier
The fluorescence quenching of 2-aminonaphthalene (2-AN) and 2-aminochrysene (2-AC) by Br − and I − ions was studied in different concentrations of cetyltrimethylammonium …
Number of citations: 17 www.sciencedirect.com
Š Vyskočil, M Smrčina, M Lorenc… - The Journal of …, 2001 - ACS Publications
… ) gave a ∼1:1 mixture of the expected bianthryl derivative 15 and the carbazole 16, whereas the 9-aminophenanthrene (10), 3-phenyl-1-aminonaphthalene (11), and 2-aminochrysene (…
Number of citations: 53 pubs.acs.org
Y TOMINAGA, RN CASTLE, ML LEE - Chemical and pharmaceutical …, 1993 - jstage.jst.go.jp
… The stilbenes have been widely utilized as versatile intermediate reagents for the synthesis of polycyclic second fraction contained of pure 2-aminochrysene (7b)(32% yield). These …
Number of citations: 5 www.jstage.jst.go.jp
G Rudali - Revue D'hematologie, 1955 - europepmc.org
Lymphopene action of 2-aminochrysene. - Abstract - Europe PMC … Lymphopene action of 2-aminochrysene. …
Number of citations: 3 europepmc.org
GM Badger, JF Stephens - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… by Lund and BergJ3 and 2-fluorochrysene from 2-aminochrysene in the same manner. 4'-… After recrystallisation from benzene and from acetone the 2-aminochrysene had m. p. This …
Number of citations: 13 pubs.rsc.org
FI Onuska, KA Terry - Journal of High Resolution …, 1989 - Wiley Online Library
… Replicate analyses of nitrogen-containing HACs in spiked sediment samples are acceptable but 2-aminochrysene data at 15 pgkg level indicate poor recovery of free primary amine …
LI Monser, GM Greenway - Analytical Communications, 1996 - pubs.rsc.org
… The novel compound consisted of 2-aminochrysene linked to an @,I?)-N-alkyltartramide … The 2-aminochrysene was obtained from Lancaster (Lancashire, UK), N-methylmorphine, …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.